Oral Bioavailability: NACA Demonstrates 4.5-Fold Higher Systemic Exposure Than NAC in Preclinical Pharmacokinetic Studies
In a head-to-head pharmacokinetic study in mice, NACA exhibited an oral bioavailability of 67%, whereas NAC achieved only 15% bioavailability under identical analytical conditions [1]. The study utilized a validated LC-MS method with a novel thiol-stabilizing reagent (MPOZ) to ensure accurate quantification of both compounds simultaneously [1]. The pharmacokinetics of NACA followed a two-compartment open model, indicating distinct distribution characteristics compared to NAC [1].
| Evidence Dimension | Oral Bioavailability (F) |
|---|---|
| Target Compound Data | 67% |
| Comparator Or Baseline | N-Acetylcysteine (NAC): 15% |
| Quantified Difference | 4.5-fold higher (67% vs. 15%) |
| Conditions | Mouse model; simultaneous LC-MS quantification with MPOZ derivatization; plasma samples |
Why This Matters
Higher bioavailability translates to lower required dosing for equivalent systemic exposure, reducing compound consumption costs and potentially mitigating dose-dependent adverse effects in preclinical studies.
- [1] He R, Zheng W, Ginman T, et al. Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method. Eur J Pharm Sci. 2020 Feb 15;143:105158. doi:10.1016/j.ejps.2019.105158. PMID: 31740394. View Source
